molecular formula C23H28N2O5S B15027658 prop-2-en-1-yl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15027658
M. Wt: 444.5 g/mol
InChI Key: GKTIQJRNVKJGRZ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazine precursors, followed by their fusion under specific conditions. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors in the presence of catalysts.

    Formation of the Thiazine Ring: This involves the reaction of sulfur-containing compounds with the pyrimidine ring.

    Functional Group Addition: The addition of methoxy, methylpropoxy, and other functional groups is carried out using standard organic synthesis techniques such as alkylation and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: shares similarities with other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

Uniqueness

The uniqueness of PROP-2-EN-1-YL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

prop-2-enyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-6-10-29-22(27)20-15(4)24-23-25(19(26)9-11-31-23)21(20)16-7-8-17(18(12-16)28-5)30-13-14(2)3/h6-8,12,14,21H,1,9-11,13H2,2-5H3

InChI Key

GKTIQJRNVKJGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OCC=C

Origin of Product

United States

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